1-Hexen-3-OL

Description

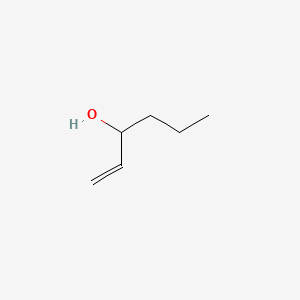

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hex-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOSSZSHBZQJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022219 | |

| Record name | 1-Hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; meat-like | |

| Record name | 1-Hexen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

25.2 mg/mL at 25 °C, insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Hexen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Hexen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.830-0.836 | |

| Record name | 1-Hexen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4798-44-1 | |

| Record name | 1-Vinylbutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4798-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O8U05965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Hexen-3-OL chemical properties and structure

An In-depth Technical Guide to 1-Hexen-3-ol: Chemical Properties and Structure

Overview

This compound, a secondary allylic alcohol, is a volatile organic compound with significance in the fields of flavor chemistry, fragrance, and as a synthetic intermediate. It is found naturally in various plants and foods, including bananas, black tea, and dill. This guide provides a detailed summary of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers

This compound possesses a six-carbon chain with a double bond at the first position (C1) and a hydroxyl group on the third carbon (C3). This structure leads to chirality at the C3 position.

-

IUPAC Name : hex-1-en-3-ol

-

Synonyms : Propylvinylcarbinol, 3-Hydroxy-1-hexene, 1-Vinylbutanol

-

CAS Number : 4798-44-1

-

Molecular Formula : C₆H₁₂O

-

SMILES : CCCC(C=C)O

-

InChI : InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3

-

InChIKey : BVOSSZSHBZQJOI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in various matrices, and for analytical method development.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 100.16 | g/mol | |

| Monoisotopic Mass | 100.088815 | Da | |

| Appearance | Colorless clear liquid | - | |

| Boiling Point (at 760 mmHg) | 134-135 | °C | |

| Density (at 25 °C) | 0.834 | g/mL | |

| Refractive Index (at 20 °C) | 1.425 - 1.431 | - | |

| Flash Point (TCC) | 33.89 | °C | |

| Vapor Pressure (at 25 °C) | 3.595 | mmHg | |

| Water Solubility (at 25 °C) | 15,840 - 25,200 | mg/L | |

| LogP (Octanol/Water) | 1.5 | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the vinyl, carbinol, and alkyl protons.

-

Solvent : CDCl₃

-

Key Chemical Shifts (δ, ppm) :

-

~5.85 (m, 1H, -CH=CH₂)

-

~5.21 (d, 1H, J=17.2 Hz, -CH=CH H)

-

~5.07 (d, 1H, J=10.4 Hz, -CH=CHH )

-

~4.08 (m, 1H, -CH(OH)-)

-

~1.50 (m, 2H, -CH₂-CH₂-CH₃)

-

~1.38 (m, 2H, -CH(OH)-CH₂ -)

-

~0.93 (t, 3H, -CH₃)

-

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of six distinct carbon environments.

-

Solvent : CDCl₃

-

Key Chemical Shifts (δ, ppm) :

-

141.55 (=CH-)

-

114.34 (=CH₂)

-

72.92 (-CH(OH)-)

-

39.26 (-CH(OH)-CH₂ -)

-

18.63 (-CH₂-CH₃)

-

14.01 (-CH₃)

-

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and alkene functional groups.

-

O-H stretch : Strong, broad band around 3300-3400 cm⁻¹

-

C-H stretch (sp²) : Medium band around 3080 cm⁻¹

-

C-H stretch (sp³) : Strong bands around 2850-2960 cm⁻¹

-

C=C stretch : Medium band around 1645 cm⁻¹

-

C-O stretch : Strong band around 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically results in a molecular ion peak (M⁺) at m/z 100, although it may be weak. Common fragment ions arise from the loss of water (m/z 82), an ethyl group (m/z 71), or a propyl group (m/z 57).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from propanal and allylmagnesium bromide, adapted from a similar synthesis.

Methodology:

-

Grignard Reagent Preparation : In a three-necked flask fitted with a stirrer, dropping funnel, and condenser, place magnesium turnings and anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). Add a solution of allyl bromide in anhydrous ether dropwise to initiate the reaction and form allylmagnesium bromide. Maintain gentle reflux.

-

Reaction with Aldehyde : Cool the Grignard reagent in an ice-water bath. Add a solution of propanal in anhydrous ether dropwise at a rate that maintains the reaction temperature below 20 °C.

-

Quenching : After the addition is complete, stir the mixture at room temperature for 1-2 hours. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Workup : Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound, adapted from a method for a similar compound.

Methodology:

-

Standard Preparation : Prepare a primary stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to create working standards for calibration (e.g., 0.1 to 10 µg/mL).

-

Sample Preparation : Dilute samples containing this compound with the chosen solvent to fall within the calibration range. If necessary, use an appropriate internal standard.

-

GC-MS System Parameters :

-

GC Column : Mid-polarity column (e.g., DB-624) or non-polar column (e.g., DB-5ms), 30 m x 0.25 mm ID x 1.4 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1.0 - 1.5 mL/min.

-

Inlet Temperature : 250 °C.

-

Injection Mode : Splitless (1 µL injection volume).

-

Oven Program : Initial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 2 minutes.

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230 °C.

-

Acquisition Mode : Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Mandatory Visualizations

Diagrams created using DOT language provide a clear visual representation of key workflows.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

GC-MS Analysis Workflow

The Ubiquitous Green Note: A Technical Guide to 1-Hexen-3-ol in Plants and Foods

Introduction: 1-Hexen-3-ol is a six-carbon unsaturated alcohol that serves as a critical component of the aroma profile in a vast array of plants and food products. It is most recognized for its characteristic fresh, green, and grassy scent, often referred to as the smell of freshly cut grass. The most common and naturally abundant stereoisomer is (Z)-3-hexen-1-ol, also known as leaf alcohol. This compound is not only a key contributor to the desirable flavor and fragrance of many fruits and vegetables but also plays a vital role in plant physiology and ecology as a signaling molecule. This guide provides an in-depth examination of the natural occurrence of this compound, its biosynthesis, and the analytical methodologies used for its quantification, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of (Z)-3-Hexen-1-ol: The Oxylipin Pathway

(Z)-3-hexen-1-ol is a prominent member of a class of compounds known as Green Leaf Volatiles (GLVs). These C6-volatiles are rapidly synthesized in plant tissues, typically in response to mechanical damage, such as herbivore feeding or cutting. The production follows the oxylipin pathway, which utilizes fatty acids as precursors.

The biosynthesis begins with linolenic acid (C18:3), which is released from plant cell membranes upon tissue disruption. A lipoxygenase (LOX) enzyme oxygenates the linolenic acid to form 13-hydroperoxylinolenic acid. This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme into two smaller molecules: a 12-carbon compound and the highly reactive C6-aldehyde, (Z)-3-hexenal. This aldehyde possesses a strong, grassy odor but is relatively unstable. Finally, (Z)-3-hexenal is reduced to the more stable alcohol, (Z)-3-hexen-1-ol, by the action of an alcohol dehydrogenase (ADH) enzyme.

Natural Occurrence and Quantitative Data

(Z)-3-hexen-1-ol is widely distributed throughout the plant kingdom and is a key aroma constituent in many important food crops. Its concentration can vary significantly based on the species, cultivar, ripening stage, and environmental conditions, with a notable increase upon tissue damage.[1]

In Plant Tissues

The compound is a principal component of the "green" scent of leaves. In tea (Camellia sinensis), (Z)-3-hexen-1-ol is a crucial contributor to the fresh and green aroma notes of green tea.[2] Its concentration changes during processing; for instance, it is a major volatile in green tomatoes, contributing to their characteristic sharp, green scent.[3]

| Plant Source | Plant Part | Concentration Range | Reference |

| Green Tea (Camellia sinensis) | Processed Leaves | 0.04 - 0.52 mg/kg | [4] |

| White Tea (Camellia sinensis) | SDE Extract | Detected as key green note | [2] |

| Arabidopsis thaliana | Damaged Leaves | Production induced by damage | [5] |

| Maize (Zea mays) | Damaged Leaves | Rapidly produced upon damage | [6] |

In Foods

In fruits and vegetables, (Z)-3-hexen-1-ol and its esters contribute to fresh, fruity, and green aroma profiles. It is particularly important for the flavor of tomatoes, strawberries, and kiwifruit.[7] The concentration of this volatile is often used as an indicator of freshness and can influence consumer preference.

| Food Source | Cultivar/Condition | Concentration (µg/kg unless noted) | Reference |

| Tomato (Solanum lycopersicum) | Green (unripe) | 9.0% of total volatiles | [3] |

| Tomato (Solanum lycopersicum) | Various cultivars (ripe) | 0.68 - 3.68 (relative units) | |

| Tomato (Solanum lycopersicum) | 'Solar Set' & 'Sunny' (ripe) | Increased significantly during ripening | [8] |

| Strawberry (Fragaria × ananassa) | Ripe fruit | Important for green, unripe notes | |

| Kiwifruit (Actinidia deliciosa) | Ripe fruit | Identified as a major aroma component | [7] |

| Raspberry (Rubus idaeus) | Various cultivars | Concentrations vary widely by cultivar | [7] |

Experimental Protocols: Analysis of this compound

The quantification of volatile compounds like this compound from complex plant and food matrices requires sensitive and specific analytical techniques. The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique to isolate volatiles from the non-volatile matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely used for its simplicity, speed, and solvent-free nature, making it ideal for analyzing aroma compounds.

1. Sample Preparation:

-

A precise amount of the sample (e.g., 1-5 grams of homogenized plant tissue or fruit puree) is placed into a headspace vial (typically 10-20 mL).

-

(Optional) An internal standard (e.g., 2-octanol or a deuterated analog) of known concentration is added to the sample for accurate quantification.

-

The vial is hermetically sealed with a PTFE/silicone septum cap.

2. Volatile Extraction (HS-SPME):

-

The sealed vial is placed in a heating block or water bath and incubated at a controlled temperature (e.g., 40-70°C) for a specific equilibration time (e.g., 15-60 minutes) to allow volatiles to partition into the headspace.[9]

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial.[9]

-

Volatile compounds, including this compound, adsorb onto the fiber over a defined extraction period (e.g., 20-60 minutes).

3. GC-MS Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C). The adsorbed volatiles are thermally desorbed from the fiber onto the GC column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint. This compound is identified by comparing its retention time and mass spectrum to that of an authentic standard and by matching against spectral libraries (e.g., NIST).[10]

-

Quantification: The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve generated from standards of known concentrations.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of aroma‐active volatiles in an SDE extract of white tea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hort [journals.ashs.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. mdpi.com [mdpi.com]

A Deep Dive into the Sensory Nuances of (R)- and (S)-1-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sensory evaluation of the enantiomers of 1-hexen-3-ol, (R)-1-hexen-3-ol and (S)-1-hexen-3-ol. A comprehensive review of available literature reveals distinct olfactory profiles for each stereoisomer, highlighting the critical role of chirality in sensory perception. While detailed quantitative data from peer-reviewed sources remains elusive, this guide synthesizes the most credible available information on their sensory characteristics and outlines the standard experimental protocols employed in such evaluations.

Sensory Profile Comparison

The primary sensory distinction between the (R) and (S) enantiomers of this compound lies in their qualitative odor descriptions. Based on proceedings from the 10th Weurman Flavour Research Symposium, the two isomers present markedly different and distinct aromatic profiles.[1]

Table 1: Qualitative Sensory Descriptors for (R)- and (S)-1-hexen-3-ol [1]

| Enantiomer | Sensory Descriptors |

| (R)-1-hexen-3-ol | Top impact, acid, meat, stronger than the (S)-enantiomer |

| (S)-1-hexen-3-ol | Metallic, green, earthy |

Experimental Protocols for Sensory Evaluation

To conduct a thorough sensory evaluation of chiral compounds like (R)- and (S)-1-hexen-3-ol, a combination of analytical and sensory science techniques is required. The following sections detail the standard methodologies that would be employed in such a study.

Sample Preparation and Purity Analysis

The first critical step is to obtain high-purity enantiomers of this compound. The enantiomeric excess (e.e.) of each sample must be determined to ensure that the perceived sensory characteristics are not influenced by the presence of the other enantiomer.

-

Chiral Gas Chromatography (GC): This is the standard method for separating and quantifying enantiomers. A GC system equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used.

-

Flame Ionization Detector (FID) or Mass Spectrometry (MS): Detection is typically performed using an FID for quantification or an MS for both quantification and structural confirmation.

-

Sample Preparation: Samples of (R)- and (S)-1-hexen-3-ol would be diluted in a suitable solvent (e.g., ethanol or diethyl ether) to appropriate concentrations for injection into the GC.

Sensory Panel Selection and Training

A trained sensory panel is essential for obtaining reliable and reproducible sensory data.

-

Panelist Selection: Panelists are typically screened for their ability to detect and describe basic tastes and odors, and for their sensitivity to the class of compounds being tested.

-

Training: The selected panelists undergo training to familiarize them with the specific aroma attributes relevant to the test compounds. This involves exposure to a range of reference standards representing different odor categories (e.g., "green," "metallic," "meaty"). The panel develops a consensus on the terminology to be used for describing the samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a mixture.

-

Instrumentation: A GC is equipped with a column effluent splitter that directs a portion of the eluent to a heated sniffing port and the remainder to a chemical detector (FID or MS).

-

Procedure: As the separated compounds elute from the GC column, a trained panelist sniffs the effluent at the olfactometry port and records the perceived odor, its intensity, and its duration.

-

Data Analysis: The resulting "aromagram" is a plot of odor events versus retention time, which can be aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific odors.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population (typically 50%).

-

Methodology: A common method is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

-

Procedure: Panelists are presented with a series of sample sets, each containing one sample with the odorant at a specific concentration and two blank samples (e.g., in water or air). They are forced to choose the sample they believe contains the odorant. The concentration is gradually increased until the panelist can consistently and correctly identify the odor-containing sample.

-

Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold. The group threshold is then calculated from the individual thresholds.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The distinct sensory profiles of (R)- and (S)-1-hexen-3-ol are a direct result of their differential binding to these chiral receptors.

-

Binding: The specific enantiomer ((R)- or (S)-1-hexen-3-ol) binds to a specific G-protein coupled olfactory receptor.

-

G-Protein Activation: This binding event activates the associated G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.

-

Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.

-

Signal Transduction: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Conclusion and Future Research

The sensory evaluation of (R)- and (S)-1-hexen-3-ol reveals distinct and characteristic odor profiles, with the (R)-enantiomer described as having "top impact, acid, meat" notes and being stronger, while the (S)-enantiomer is perceived as "metallic, green, earthy".[1] This highlights the profound impact of stereochemistry on olfactory perception. While qualitative descriptions are available, there is a clear need for rigorous quantitative studies to determine the odor thresholds and perceived intensities of these enantiomers. Such research would provide valuable data for the flavor and fragrance industry, as well as for fundamental studies on the mechanisms of olfaction. Future investigations should focus on conducting comprehensive sensory panel studies using the methodologies outlined in this guide to generate the much-needed quantitative data for these and other chiral aroma compounds.

References

Olfactory Perception of 1-Hexen-3-ol Enantiomers: A Technical Guide

Introduction

The human olfactory system exhibits remarkable stereoselectivity, capable of distinguishing between enantiomers of the same chiral molecule, often perceiving them as having distinct odors. This phenomenon underscores the intricate lock-and-key mechanism of odorant-receptor interactions. 1-Hexen-3-ol, a six-carbon unsaturated alcohol, possesses a chiral center at the C-3 position, resulting in two enantiomeric forms: (R)-(-)-1-Hexen-3-ol and (S)-(+)-1-Hexen-3-ol. While qualitative descriptions of their distinct aromas exist, a comprehensive public repository of quantitative sensory data for these specific enantiomers remains elusive in peer-reviewed literature. This guide provides a detailed overview of the known olfactory properties of this compound enantiomers, outlines the standardized experimental protocols for their sensory evaluation, and presents the underlying biochemical signaling pathway of olfaction. Due to the absence of specific quantitative data for this compound enantiomers, this guide incorporates a case study on the structurally similar chiral molecule, 2-pentanol, to illustrate the principles and methodologies of quantitative olfactory analysis of enantiomers.

Quantitative and Qualitative Olfactory Data

Table 1: Qualitative Olfactory Descriptors of this compound Enantiomers

| Enantiomer | Odor Descriptors | Notes |

| (R)-(-)-1-Hexen-3-ol | Top impact, acid, meat | Reported to be stronger than the (S)-enantiomer[1] |

| (S)-(+)-1-Hexen-3-ol | Metallic, green, earthy |

Data sourced from Leffingwell, J.C.[1]

Case Study: Olfactory Perception of 2-Pentanol Enantiomers

To exemplify the quantitative analysis of chiral odorants, data from a study on the enantiomers of 2-pentanol are presented. This study showcases the significant differences in both odor character and detection thresholds between enantiomers of a simple chiral alcohol.

Table 2: Olfactory Data for 2-Pentanol Enantiomers

| Enantiomer | Odor Descriptors | Odor Threshold in Pure Water (mg/L) | Odor Threshold in 46% Ethanol (mg/L) |

| (R)-2-pentanol | Paint, rubber, grease | 12.62 | 163.30 |

| (S)-2-pentanol | Mint, plastic, pungent | 3.03 | 78.58 |

Data adapted from a study on the sensory evaluation of 2-pentanol enantiomers in Baijiu.[2][3]

Experimental Protocols

The sensory evaluation of chiral odorants requires rigorous and standardized methodologies to ensure the reliability and validity of the obtained data. The following protocols are fundamental to the field of sensory science and are applicable to the study of this compound enantiomers.

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining accurate and reproducible results. The selection process typically involves screening individuals for their olfactory acuity, ability to discriminate between different odors, and their capacity to articulate sensory experiences. Panelists undergo extensive training to familiarize themselves with standard odor descriptors and intensity rating scales.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by a certain percentage of the population (typically 50%). A common method for determining odor thresholds is the American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits."

-

Sample Preparation : A series of dilutions of the odorant in an appropriate solvent (e.g., purified water, ethanol solution) is prepared.

-

Presentation : Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant.

-

Procedure : Starting with the lowest concentration, panelists are asked to identify the sample that is different. The concentration is gradually increased until the panelist can correctly identify the odorant-containing sample multiple times. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is then calculated from the individual thresholds.

Descriptive Sensory Analysis

Descriptive analysis provides a detailed profile of the odor characteristics of a substance. A trained panel develops a consensus vocabulary of odor descriptors and then rates the intensity of each attribute on a labeled magnitude scale or a category scale.

-

Vocabulary Development : Panelists are presented with the individual enantiomers and collaboratively generate a list of terms that describe the perceived aroma. Reference standards for each descriptor may be used to calibrate the panel.

-

Intensity Rating : Panelists are presented with the samples in a randomized and blind manner and rate the intensity of each descriptor on a predefined scale (e.g., a 0-15 point scale where 0 is not perceptible and 15 is extremely strong).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture. For the analysis of enantiomers, a chiral GC column is used to separate the (R)- and (S)-forms.

-

Instrumentation : A gas chromatograph is equipped with a chiral capillary column. The effluent from the column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.

-

Procedure : As the separated compounds elute from the GC column, a trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

-

Data Analysis : The olfactometry data is aligned with the chromatogram from the chemical detector to identify the specific enantiomers responsible for particular aroma notes.

Visualizations

Signaling Pathway

The perception of odorants is initiated by the binding of an odorant molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR). This binding event triggers an intracellular signaling cascade that ultimately leads to the generation of an action potential in the olfactory sensory neuron.

References

The Biological Activity of 1-Hexen-3-ol as a Plant Volatile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-3-ol, a green leaf volatile (GLV) emitted by plants upon mechanical damage or herbivory, plays a pivotal role in plant defense and communication. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, focusing on its role in plant physiology, plant-insect interactions, and plant-pathogen interactions. We delve into the underlying signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant science, chemical ecology, and drug development exploring the potential applications of this important plant volatile.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to interact with their environment. Volatile organic compounds (VOCs) are key components of this chemical language, mediating interactions with pollinators, herbivores, and neighboring plants. Among the vast array of plant volatiles, the C6-alcohols, aldehydes, and their esters, collectively known as green leaf volatiles (GLVs), are of particular interest due to their rapid release upon tissue damage and their diverse biological functions. This compound, often found as its (Z)-isomer, (Z)-3-hexen-1-ol, is a prominent GLV with a characteristic "grassy" odor.[1] Its release is a clear indicator of plant distress and triggers a cascade of responses in both the emitting plant and its neighbors, as well as in associated insects. This guide will explore the intricate roles of this compound in these interactions.

Biosynthesis of this compound

The biosynthesis of this compound is initiated in response to cell damage, which brings together substrates and enzymes that are normally compartmentalized. The pathway begins with the release of linolenic acid from chloroplast membranes.

Biological Activities and Quantitative Data

The biological activities of this compound are diverse, affecting gene expression, enzyme activity, and the behavior of interacting organisms.

Induction of Plant Defenses

Exposure to this compound can "prime" or directly induce defense responses in plants, leading to enhanced resistance against herbivores and pathogens. This involves the upregulation of defense-related genes and the increased activity of defensive enzymes.

Table 1: Quantitative Effects of this compound on Plant Gene Expression

| Plant Species | Gene(s) Induced | Fold Change/Observation | Experimental Conditions | Reference(s) |

| Maize (Zea mays) | lox (lipoxygenase), pal (phenylalanine ammonia-lyase), mpi (maize proteinase inhibitor), hpl (hydroperoxide lyase), igl (indole-3-glycerol phosphate lyase) | Significant increase in mRNA accumulation | 50 nmol (Z)-3-hexenol treatment | [2][3] |

| Tea (Camellia sinensis) | LOX1, LOX2, LOX6, ADH1, ADH2, ADH3 | Significant upregulation | Exogenous (Z)-3-hexen-1-ol treatment | [4][5] |

| Arabidopsis thaliana | Defense-related genes | Upregulation | Exposure to (Z)-3-hexenal and (E)-2-hexenal | [6] |

Table 2: Quantitative Effects of this compound on Plant Defense Enzyme Activities

| Plant Species | Enzyme(s) | Change in Activity | Experimental Conditions | Reference(s) |

| Tomato | Peroxidase (POX), Lipoxygenase (LOX) | Increased activity upon pathogen inoculation | Inoculation with Ralstonia solanacearum | [7] |

| Various | Peroxidase (PO), Polyphenol Oxidase (PPO) | Increased activity in response to stress | General response to pathogens and wounding | [8] |

Plant-Insect Interactions

This compound is a key semiochemical in plant-insect interactions, acting as both an attractant and a repellent depending on the insect species and the context.

Table 3: Behavioral Responses of Insects to this compound

| Insect Species | Type of Response | Quantitative Data | Experimental Setup | Reference(s) |

| Cotesia glomerata (parasitic wasp) | Attraction | Increased attraction to plants producing (Z)-3-hexenyl acetate (a derivative of this compound) | Y-tube olfactometer | [9][10] |

| Various herbivorous insects | Electrophysiological response | Consistent electroantennogram (EAG) responses | EAG recordings | [1][11] |

| Mosquitoes (Aedes, Anopheles, Culex) | Attraction/Repellence | Dose-dependent responses | Y-tube olfactometer | [12][13] |

Signaling Pathways

The perception of this compound triggers a complex signaling cascade within the plant, involving calcium ions (Ca²⁺) and the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Recent studies have shown that GLVs like (Z)-3-hexenal can induce rapid intracellular Ca²⁺ signals in neighboring plants.[6] This Ca²⁺ influx is a crucial early step in the signaling cascade that leads to the activation of defense responses. The interplay between JA and SA signaling pathways is complex, often exhibiting antagonistic or synergistic interactions that fine-tune the plant's defense strategy.[14][15][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of this compound.

Plant Volatile Collection and Analysis (GC-MS)

This protocol describes the collection of headspace volatiles from plants and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Glass chamber or oven bag to enclose the plant material.

-

Compressed air source with a purification filter (e.g., activated charcoal).

-

Flow meter.

-

Volatile collection trap (e.g., glass tube packed with an adsorbent like Tenax® TA or Porapak™ Q).

-

Vacuum pump.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Thermal desorber (for adsorbent traps).

Procedure:

-

Enclose the plant material (e.g., a single leaf or the whole plant) in the glass chamber or oven bag.

-

Purified air is pushed through the chamber at a controlled flow rate (e.g., 1 L/min).

-

Air exiting the chamber is pulled through the volatile collection trap by the vacuum pump.

-

Collect volatiles for a defined period (e.g., 1-24 hours).

-

After collection, the trap is removed and analyzed by GC-MS. For adsorbent traps, volatiles are introduced into the GC-MS via thermal desorption.

-

Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and library databases (e.g., NIST).[19]

Plant Defense Enzyme Assays

These protocols describe the measurement of the activity of key defense-related enzymes, Peroxidase (POX) and Polyphenol Oxidase (PPO).

5.2.1. Peroxidase (POX) Activity Assay

Materials:

-

Plant tissue.

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Guaiacol solution.

-

Hydrogen peroxide (H₂O₂).

-

Spectrophotometer.

Procedure:

-

Homogenize a known weight of plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude enzyme extract.

-

Prepare a reaction mixture containing the extraction buffer, guaiacol solution, and the enzyme extract.

-

Initiate the reaction by adding H₂O₂.

-

Measure the increase in absorbance at 470 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the POX activity.[7]

5.2.2. Polyphenol Oxidase (PPO) Activity Assay

Materials:

-

Plant tissue.

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Catechol solution.

-

Spectrophotometer.

Procedure:

-

Prepare the crude enzyme extract as described for the POX assay.

-

Prepare a reaction mixture containing the extraction buffer and the enzyme extract.

-

Initiate the reaction by adding the catechol solution.

-

Measure the increase in absorbance at 420 nm over time. The rate of change in absorbance is proportional to the PPO activity.[8]

Insect Behavioral Bioassay (Y-tube Olfactometer)

This protocol describes a two-choice behavioral assay to assess the preference of insects for this compound.

Materials:

-

Y-tube olfactometer.

-

Air pump.

-

Humidifier and charcoal filter.

-

Flow meters.

-

Odor sources (e.g., filter paper treated with a solution of this compound in a solvent, and a solvent-only control).

-

Test insects.

Procedure:

-

A continuous stream of purified and humidified air is passed through both arms of the Y-tube at a constant flow rate.

-

The odor source (this compound) is placed in one arm, and the control in the other.

-

An individual insect is released at the base of the Y-tube.

-

The insect's choice (i.e., which arm it enters and spends a significant amount of time in) is recorded.

-

The olfactometer is cleaned thoroughly between trials, and the positions of the odor and control sources are alternated to avoid positional bias.

-

The preference is typically calculated as the percentage of insects choosing the arm with this compound versus the control arm.[12][13][20][21][22]

Insect Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Insect antenna.

-

Micromanipulators.

-

Glass capillary electrodes filled with saline solution.

-

Ag/AgCl wires.

-

Amplifier.

-

Data acquisition system.

-

Odor delivery system.

Procedure:

-

An insect is immobilized, and one or both antennae are carefully excised or left attached.

-

The antenna is mounted between two electrodes: a recording electrode at the tip and a reference electrode at the base.

-

A continuous stream of purified air is passed over the antenna.

-

A pulse of air containing this compound is introduced into the airstream.

-

The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response).

-

The amplitude of the EAG response indicates the sensitivity of the antenna to the compound.[23][24] When coupled with a gas chromatograph (GC-EAD), this technique can identify which compounds in a complex mixture elicit an antennal response.[25][26]

Conclusion and Future Perspectives

This compound is a versatile and potent signaling molecule in the plant world. Its role in inducing plant defenses, mediating plant-insect interactions, and potentially influencing plant-pathogen dynamics makes it a fascinating subject for fundamental research and a promising candidate for practical applications. For instance, the manipulation of this compound production in crops could lead to novel strategies for pest management, either by enhancing the plant's natural defenses or by attracting beneficial insects. Furthermore, understanding the signaling pathways activated by this compound could open new avenues for the development of biopesticides or plant health-promoting compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biological activities of this important plant volatile and to unlock its full potential in agriculture and beyond.

References

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-3-Hexenol induces defense genes and downstream metabolites in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Z)-3-Hexen-1-ol accumulation enhances hyperosmotic stress tolerance in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalplantcouncil.org [globalplantcouncil.org]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. researchgate.net [researchgate.net]

- 14. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 18. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 23. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of 1-Hexen-3-ol in Insect Chemical Communication: A Technical Guide

Abstract

1-Hexen-3-ol, a C6 green leaf volatile (GLV), is a ubiquitous semiochemical that plays a critical role in the chemical ecology of insects. Released from plant tissues upon mechanical damage or herbivory, this compound serves as a crucial cue for a diverse array of insect species, mediating behaviors such as host plant location, oviposition, and the attraction of natural enemies. This technical guide provides an in-depth analysis of the role of this compound in insect attraction and communication, presenting quantitative data from electrophysiological and behavioral assays, detailed experimental protocols, and an overview of the underlying molecular signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Volatile organic compounds (VOCs) released from plants, hosts, and conspecifics provide a rich tapestry of information that guides insect behavior. Among these, green leaf volatiles (GLVs), a group of C6 aldehydes, alcohols, and esters, are of particular importance. These compounds are rapidly released when a plant is damaged, acting as an "olfactory alarm" that signals the presence of herbivores.

This compound, and its common isomer (Z)-3-hexen-1-ol (also known as leaf alcohol), are key components of this GLV blend.[1][2] Their role is multifaceted; they can act as attractants for herbivores seeking a host plant, repellents to deter non-specialist feeders, and as kairomones for predators and parasitoids, guiding them to their prey.[2][3] This dual functionality makes this compound a compound of significant interest for the development of semiochemical-based pest control strategies, such as attract-and-kill systems or repellent applications. Understanding the precise behavioral responses of different insect species to this compound, the experimental methods to quantify these responses, and the underlying neurophysiological mechanisms is paramount for its effective application.

Data Presentation: Insect Responses to this compound and its Isomers

The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays, providing a comparative overview of insect responses to this compound and its related isomers. It is important to note that direct comparisons between studies can be influenced by variations in experimental conditions.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to (Z)-3-Hexen-1-ol

| Order | Family | Species | Sex | EAG Response (mV) | Stimulus Dose/Concentration |

| Coleoptera | Chrysomelidae | Leptinotarsa decemlineata (Colorado potato beetle) | Not Specified | ~1.5 | 10 µg |

| Hymenoptera | Braconidae | Microplitis croceipes | Female | ~0.4 | 100 µg |

| Hymenoptera | Braconidae | Microplitis croceipes | Male | ~0.2 | 100 µg |

| Hymenoptera | Braconidae | Cotesia marginiventris | Female | ~0.8 | 100 µg |

| Lepidoptera | Noctuidae | Spodoptera littoralis | Not Specified | Not Specified | 10 µg |

| Thysanoptera | Thripidae | Frankliniella occidentalis (Western flower thrips) | Female | Normalized to (Z)-3-hexen-1-ol | Not Specified |

Note: Data is compiled from various sources and serves as a comparative illustration. Absolute values can vary based on experimental setup.[4][5]

Table 2: Behavioral Responses of Insects to this compound and Related Compounds in Y-Tube Olfactometer Assays

| Order | Family | Species | Compound | Concentration | Behavioral Response (% Choice) |

| Lepidoptera | Noctuidae | Spodoptera littoralis (Larvae) | This compound | 10⁻² dilution | Attractive (Choice: ~80%) |

| Lepidoptera | Noctuidae | Spodoptera littoralis (Larvae) | (E)-3-Hexenol | 10⁻² dilution | Attractive (Choice: ~85%) |

| Lepidoptera | Noctuidae | Spodoptera littoralis (Larvae) | (Z)-2-Hexenol | 10⁻³ dilution | Attractive (Choice: ~75%) |

| Hemiptera | Aphididae | Sitobion avenae | (Z)-3-Hexenol | Not Specified | Repellent |

| Thysanoptera | Thripidae | Frankliniella occidentalis | Geraniol (structurally related terpene alcohol) | 10% solution | Attractive |

Note: This table presents a selection of available data to illustrate the range of behavioral responses. The specific choice index or preference percentage is provided where available in the source material.[4][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the standard protocols for two key experimental techniques used to assess insect responses to this compound.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to a volatile stimulus. It is a powerful tool for screening the olfactory activity of semiochemicals.

Materials:

-

Insect specimens (e.g., adult moths, beetles)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Ag/AgCl wires

-

High-impedance amplifier

-

Data acquisition system and software

-

Purified, humidified air source

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

-

This compound and appropriate solvent (e.g., hexane or paraffin oil)

Procedure:

-

Insect Preparation: Anesthetize the insect by cooling. Excise an antenna at the base of the scape or use the whole insect preparation.

-

Mounting: Mount the insect or the excised antenna on a holder using dental wax or a similar adhesive.

-

Electrode Placement: Under a microscope, carefully insert the recording electrode into the distal end of the antenna and the reference electrode into the base of the antenna or the insect's head.

-

Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the this compound vapor is injected into this airstream for a defined period (e.g., 0.5 seconds).

-

Data Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response) in millivolts (mV).

-

Controls: A solvent blank should be tested to ensure that the observed response is due to the test compound. A standard compound, such as (Z)-3-hexen-1-ol, is often used to normalize responses between preparations.[2]

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a common behavioral bioassay used to assess the preference of an insect for one of two odor sources. It provides a quantitative measure of attraction or repellency.

Materials:

-

Glass Y-tube olfactometer

-

Air pump or compressed air source

-

Flow meters

-

Humidifier and activated charcoal filter

-

Odor source chambers

-

Test insects

-

This compound and solvent

-

Filter paper

Procedure:

-

Setup: Assemble the Y-tube olfactometer. Connect the air source, filter, humidifier, and flow meters to the two arms of the Y-tube.

-

Odor Source Preparation: In one odor chamber, place a filter paper treated with a solution of this compound. In the other chamber, place a filter paper treated with the solvent alone (control).

-

Airflow: Establish a constant, equal airflow through both arms of the olfactometer (e.g., 200 mL/min).

-

Insect Introduction: Introduce a single insect at the base of the Y-tube.

-

Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is typically recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

-

Data Collection: Record the number of insects choosing the treatment arm versus the control arm. Insects that do not make a choice within the allotted time are recorded as "no choice".

-

Replication and Controls: Repeat the experiment with a sufficient number of insects. To avoid positional bias, the positions of the treatment and control arms should be switched periodically. The entire apparatus should be cleaned thoroughly between trials to prevent contamination.[8]

Signaling Pathways

The perception of this compound by an insect is a complex process that begins at the periphery and culminates in a behavioral response. The key molecular players in this process are Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs).

-

Odorant Binding and Transport: Volatile molecules like this compound enter the insect's antenna through pores in the cuticle of the olfactory sensilla. Inside the sensillum lymph, these hydrophobic molecules are bound by Odorant-Binding Proteins (OBPs) . OBPs are small, soluble proteins that are thought to solubilize and transport odorants to the olfactory receptors.[9][10]

-

Receptor Activation: The OBP-odorant complex, or the odorant itself, then interacts with Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs). Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer of a specific odorant-tuning receptor (OrX) and a highly conserved co-receptor (Orco).[11]

-

Signal Transduction: The binding of this compound to its specific OrX causes a conformational change in the OrX-Orco complex, leading to the opening of the ion channel. This results in an influx of cations, depolarizing the OSN and generating an action potential.

-

Signal Processing: The action potentials are then transmitted along the axon of the OSN to the antennal lobe of the insect's brain. Here, the signals from OSNs expressing the same OR converge on specific glomeruli. This spatial pattern of glomerular activation is then processed by higher brain centers, leading to the perception of the odor and the initiation of a behavioral response.

While specific OBPs and ORs that bind this compound have been identified in some species, this remains an active area of research. For example, in the wheat aphid Sitobion avenae, SaveOBP9 has been shown to bind to a range of wheat volatiles, including green leaf volatiles.[10] In the lucerne weevil, Sitona discoideus, highly sensitive and selective olfactory receptor neurons for (Z)-3-hexenol have been identified.[11]

Conclusion

This compound is a semiochemical of profound importance in the chemical ecology of insects. Its role as a key indicator of plant damage makes it a central player in a wide range of insect behaviors, from host-finding by herbivores to prey location by natural enemies. The data and protocols presented in this guide highlight the quantitative and mechanistic understanding of these interactions. For researchers and professionals in drug development and pest management, a deep understanding of how insects perceive and respond to this compound offers significant opportunities. The development of novel attractants, repellents, and disruptors of insect behavior hinges on our ability to harness the power of such fundamental chemical cues. Future research should continue to focus on identifying the specific molecular machinery (OBPs and ORs) involved in this compound perception across a broader range of insect pests and beneficial species, which will undoubtedly pave the way for more targeted and sustainable pest control solutions.

References

- 1. raw.githubusercontent.com [raw.githubusercontent.com]

- 2. 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Odorant-Binding Proteins AspiOBP1 and AspiOBP2 in Aleurocanthus spiniferus Are Involved in the Perception of Host Volatiles [mdpi.com]

- 8. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 9. Three odorant-binding proteins are involved in the behavioral response of Sogatella furcifera to rice plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Odorant Binding Protein (SaveOBP9) Involved in Chemoreception of the Wheat Aphid Sitobion avenae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Hex-1-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-1-en-3-ol is a secondary allylic alcohol with applications in the flavor and fragrance industries. While not a primary focus in drug development, its chemical functionalities—a secondary alcohol and a terminal alkene—make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of hex-1-en-3-ol, detailed experimental protocols for its characterization, and a discussion of its synthesis and potential biological relevance. The information is presented to support researchers in chemistry and drug development in understanding and utilizing this compound.

Physical Properties

Hex-1-en-3-ol is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Thermochemical Properties of Hex-1-en-3-ol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molar Mass | 100.16 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 134-135 °C (at 760 mmHg) | [1] |

| Melting Point | -61 °C (for cis-3-hexen-1-ol, as an estimate) | [3] |

| Density | 0.830-0.836 g/mL at 25 °C | [1] |

| Refractive Index (n_D^20) | 1.425-1.431 | [1][2] |

| Solubility in Water | 25.2 mg/mL at 25 °C | [1] |

| Flash Point | 33.89 °C (93.00 °F) | [2] |

| Vapor Pressure | 3.595 mmHg at 25 °C (estimated) | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.5 (estimated) | [2] |

Spectroscopic Data

The structural elucidation of hex-1-en-3-ol is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Hex-1-en-3-ol

| Technique | Key Features and Observed Shifts | Source(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 5.85 (ddd, 1H, -CH=), 5.20 (d, 1H, =CH₂ cis), 5.08 (d, 1H, =CH₂ trans), 4.08 (q, 1H, -CH(OH)-), 1.50 (m, 2H, -CH₂-), 1.38 (m, 2H, -CH₂-), 0.93 (t, 3H, -CH₃) | [4] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 141.6, 114.3, 72.9, 39.3, 18.6, 14.0 | [5] |

| Infrared (IR) Spectroscopy | Major peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1645 (C=C stretch), ~1460 (C-H bend), ~1060 (C-O stretch) | [6] |

| Mass Spectrometry (MS) | m/z: 100 (M+), 82, 71, 57, 43 | [6] |

Chemical Properties and Reactivity

As an allylic alcohol, hex-1-en-3-ol exhibits reactivity characteristic of both alcohols and alkenes.

Reactions of the Hydroxyl Group

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which often have characteristic fruity or floral scents.

-

Oxidation: As a secondary alcohol, oxidation of hex-1-en-3-ol yields a ketone, hex-1-en-3-one.

-

Substitution: The allylic nature of the alcohol facilitates nucleophilic substitution reactions at the hydroxyl group, often proceeding via an S(_N)2' mechanism.

Reactions of the Alkene Group

-

Addition Reactions: The double bond can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation.

-

Epoxidation: The alkene can be epoxidized to form an oxirane ring.

A general overview of the chemical reactivity is depicted in the following diagram.

Synthesis

A common laboratory-scale synthesis of hex-1-en-3-ol involves the Grignard reaction.[7][8] Propylmagnesium bromide is reacted with acrolein, followed by an acidic workup to yield the final product.

The logical workflow for this synthesis is outlined below.

Biological Activity and Relevance in Drug Development

Currently, there is limited evidence to suggest that hex-1-en-3-ol has significant pharmacological activity or is directly involved in human cellular signaling pathways. Its primary use is in the food and fragrance industries.[2] However, some reports suggest potential applications in pharmaceuticals as a component in drug formulations, possibly to improve sensory attributes, and in the synthesis of agrochemicals.[9]

It is noteworthy that the isomer, (Z)-3-hexen-1-ol, also known as leaf alcohol, is a well-characterized plant semiochemical.[3][10] It is released by plants in response to damage and acts as an airborne signal to induce defense mechanisms in neighboring plants.[11] This involves the activation of the jasmonic acid pathway.[11] While this is a form of cell signaling, it is within the context of plant biology. The relevance of this to human drug development is not established, though the study of natural signaling molecules can sometimes inspire the design of new therapeutic agents.

Experimental Protocols

Determination of Physical Properties

This method is suitable for small quantities of the liquid.

-

Apparatus: Thiele tube or a beaker with heating oil, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of hex-1-en-3-ol into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and immerse them in the heating bath.

-

Heat the bath gently and observe the capillary tube.

-

When a continuous stream of bubbles emerges from the capillary, stop heating.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

-

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with hex-1-en-3-ol, ensuring no air bubbles are present, and thermostat to a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the mass of the liquid by subtraction.

-

Density is calculated as mass divided by the known volume of the pycnometer.

-

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of hex-1-en-3-ol onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Analytical Characterization

GC-MS is used to determine the purity of hex-1-en-3-ol and to confirm its molecular weight and fragmentation pattern.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Sample Preparation: Dilute a small amount of hex-1-en-3-ol in a volatile solvent such as dichloromethane or ether.

The workflow for GC-MS analysis is illustrated below.

FTIR is used to identify the functional groups present in the molecule.[12][13][14][15]

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a drop of hex-1-en-3-ol onto the ATR crystal.

-

Record the sample spectrum.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve a few milligrams of hex-1-en-3-ol in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm the structure.

-

Safety and Handling

Hex-1-en-3-ol is a flammable liquid and should be handled with care.[2] It may be harmful if swallowed.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hex-1-en-3-ol is a valuable compound for its applications in flavors and fragrances and as a synthetic intermediate. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its characterization and synthesis, and a discussion of its biological relevance. For researchers in organic synthesis and drug development, a thorough understanding of these properties is essential for its effective use in the laboratory. While not a direct therapeutic agent, its functionalities offer potential for the synthesis of more complex and biologically active molecules.

References

- 1. 1-Hexen-3-Ol | C6H12O | CID 20928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4798-44-1 [thegoodscentscompany.com]

- 3. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 4. This compound(4798-44-1) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dataintelo.com [dataintelo.com]

- 10. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. jasco-global.com [jasco-global.com]

- 14. shimadzu.com [shimadzu.com]

- 15. azom.com [azom.com]

An In-depth Technical Guide to 1-Hexen-3-ol

This technical guide provides a comprehensive overview of 1-hexen-3-ol, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: hex-1-en-3-ol[1][2]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][5] |

| Molar Mass | 100.16 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Density | 0.834 g/mL at 25 °C | [5][7] |

| Boiling Point | 134-135 °C | [5][7] |

| Flash Point | 35 °C (95 °F) | [5] |

| Water Solubility | Insoluble | [1][5] |

| Refractive Index | 1.427-1.430 at 20 °C | [5][6] |

| CAS Number | 4798-44-1 | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to acrolein.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Acrolein (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-